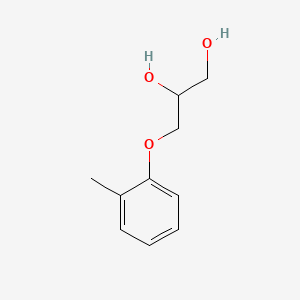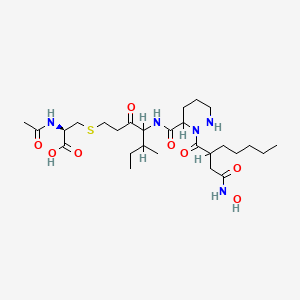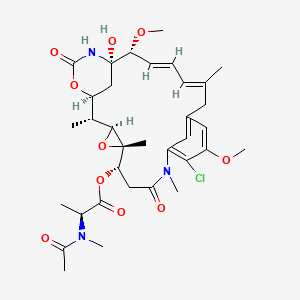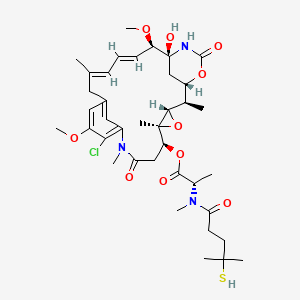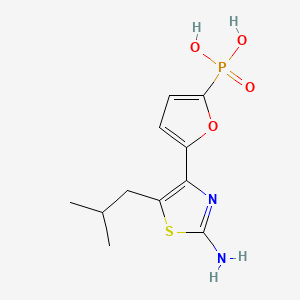
Merbarone
Descripción general
Descripción
Merbarone es un derivado de la tiobarbitúrico conocido por sus potentes efectos inhibitorios sobre la topoisomerasa II, una enzima crucial para la replicación y transcripción del ADN. Este compuesto ha ganado una atención significativa debido a su potencial como agente anticancerígeno, particularmente en la inhibición de la actividad catalítica de la topoisomerasa II sin causar la escisión del ADN .
Aplicaciones Científicas De Investigación
Merbarone ha sido ampliamente estudiado por sus aplicaciones en varios campos:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la topoisomerasa II y sus efectos en la topología del ADN.
Biología: Se investigó su papel en la inducción de la apoptosis en células cancerosas a través de la inhibición de la topoisomerasa II.
Mecanismo De Acción
Merbarone ejerce sus efectos inhibiendo la actividad catalítica de la topoisomerasa II. Bloquea la capacidad de la enzima para escindir el ADN, evitando así la relajación del ADN superenrollado necesario para la replicación y transcripción. Esta inhibición lleva a la acumulación de daño en el ADN y finalmente induce la apoptosis en las células cancerosas . A diferencia de otros inhibidores de la topoisomerasa II, this compound no se intercala en el ADN ni se une en la ranura menor, lo que hace que su mecanismo de acción sea único .
Análisis Bioquímico
Biochemical Properties
Merbarone interacts with TopoII, an enzyme that plays a crucial role in DNA replication and transcription . It does not prevent the association of the enzyme with DNA, but blocks TopoII DNA cleavage . This interaction with TopoII is key to its biochemical activity.
Cellular Effects
This compound’s interaction with TopoII leads to the inhibition of DNA replication and transcription, which in turn affects cell proliferation. This makes it a potential candidate for cancer treatment, as it can inhibit the proliferation of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking TopoII DNA cleavage . This prevents the normal functioning of the enzyme, leading to the inhibition of DNA replication and transcription .
Metabolic Pathways
Given its interaction with TopoII, it’s likely that it affects the metabolic pathways related to DNA replication and transcription .
Transport and Distribution
Given its interaction with TopoII, it’s likely that it’s transported to the nucleus where it can interact with the enzyme .
Subcellular Localization
This compound is likely localized in the nucleus given its interaction with TopoII, an enzyme that is found in the nucleus and is involved in DNA replication and transcription .
Métodos De Preparación
Merbarone se puede sintetizar a través de una reacción sencilla que involucra ácido 2-tiobarbitúrico e isocianato de fenilo. La reacción generalmente se lleva a cabo en piridina a temperaturas que van de 75 a 85 °C durante aproximadamente 4 horas, lo que produce this compound con un rendimiento de aproximadamente el 64% . Los métodos de producción industrial siguen rutas sintéticas similares, asegurando una alta pureza y consistencia en el producto final.
Análisis De Reacciones Químicas
Merbarone principalmente experimenta reacciones que involucran sus grupos funcionales. Las reacciones clave incluyen:
Reacciones de sustitución: El grupo fenilo en this compound puede participar en reacciones de sustitución aromática electrófila.
Oxidación y reducción: El núcleo de tiobarbitúrico puede sufrir oxidación y reducción bajo condiciones específicas, aunque estas reacciones son menos comunes en aplicaciones prácticas.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos o bases fuertes para la hidrólisis y varios electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción, pero a menudo implican modificaciones en las partes de fenilo o tiobarbitúrico.
Comparación Con Compuestos Similares
Merbarone a menudo se compara con otros inhibidores de la topoisomerasa II como el etopósido, la doxorrubicina y la mitoxantrona. Si bien estos compuestos también se dirigen a la topoisomerasa II, actúan como "venenos" al estabilizar el complejo de escisión ADN-topoisomerasa II, lo que lleva a un mayor daño en el ADN. En contraste, this compound actúa como un inhibidor catalítico, bloqueando la actividad de la enzima sin causar la escisión del ADN . Esta distinción hace que this compound sea una herramienta valiosa en el estudio de los diferentes mecanismos de inhibición de la topoisomerasa II y el desarrollo de nuevos agentes terapéuticos.
Compuestos similares incluyen:
- Etopósido
- Doxorrubicina
- Mitoxantrona
- Aclarubicina
Cada uno de estos compuestos tiene propiedades únicas y mecanismos de acción, pero la capacidad de this compound para inhibir la topoisomerasa II sin causar la escisión del ADN lo distingue .
Propiedades
IUPAC Name |
4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCFMKMOFFIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031567 | |
| Record name | Merbarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL) | |
| Record name | MERBARONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
97534-21-9 | |
| Record name | Merbarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merbarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merbarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERBARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


